molecular formula C11H9F3N2O2 B12963659 Ethyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Ethyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B12963659
M. Wt: 258.20 g/mol
InChI Key: KMMXFQSLKWVHBL-UHFFFAOYSA-N
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Description

Ethyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a fluorinated heterocyclic compound. The presence of a trifluoromethyl group and a pyrrolo[2,3-b]pyridine core makes it an interesting molecule for various applications in medicinal chemistry and material science. The trifluoromethyl group imparts unique electronic properties, enhancing the compound’s stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

There are several methods to synthesize ethyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes. The choice of method depends on the availability of starting materials and the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various trifluoromethylated heterocyclic compounds, which have applications in medicinal chemistry and material science .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s ability to participate in various chemical reactions, including nucleophilic substitution and cyclization . The electron-withdrawing nature of the trifluoromethyl group also affects the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to its specific combination of a trifluoromethyl group and a pyrrolo[2,3-b]pyridine core. This combination imparts distinct electronic properties and reactivity, making it valuable for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C11H9F3N2O2

Molecular Weight

258.20 g/mol

IUPAC Name

ethyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8-5-6-7(11(12,13)14)3-4-15-9(6)16-8/h3-5H,2H2,1H3,(H,15,16)

InChI Key

KMMXFQSLKWVHBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CN=C2N1)C(F)(F)F

Origin of Product

United States

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